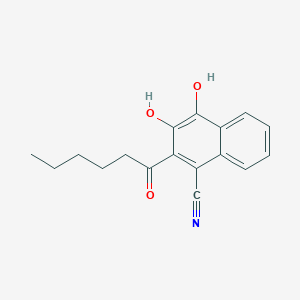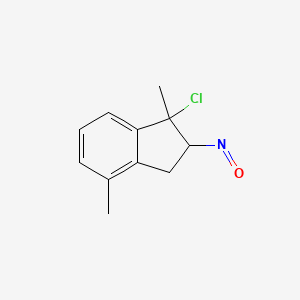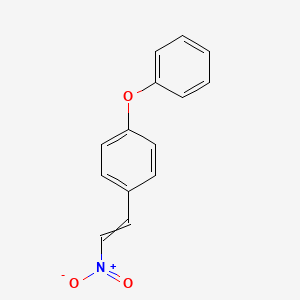
1-(2-Nitroethenyl)-4-phenoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Nitroethenyl)-4-phenoxybenzene is an organic compound with the molecular formula C15H13NO3 It is characterized by the presence of a nitro group (-NO2) attached to an ethenyl group (-CH=CH-) which is further connected to a phenoxybenzene structure
Preparation Methods
The synthesis of 1-(2-Nitroethenyl)-4-phenoxybenzene typically involves the reaction of 4-phenoxybenzaldehyde with nitroethane in the presence of a base such as sodium ethoxide. The reaction proceeds via a nitroaldol (Henry) reaction, followed by dehydration to form the nitroethenyl group. The reaction conditions generally include:
Reactants: 4-phenoxybenzaldehyde, nitroethane
Catalyst/Base: Sodium ethoxide
Solvent: Ethanol
Temperature: Room temperature to reflux conditions
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2-Nitroethenyl)-4-phenoxybenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or other oxidized derivatives.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various oxidizing agents.
Scientific Research Applications
1-(2-Nitroethenyl)-4-phenoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its reactive nitro and phenoxy groups.
Mechanism of Action
The mechanism by which 1-(2-Nitroethenyl)-4-phenoxybenzene exerts its effects is primarily through its reactive nitro group. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its antimicrobial and anticancer activities. The molecular targets and pathways involved include DNA, proteins, and cellular membranes.
Comparison with Similar Compounds
1-(2-Nitroethenyl)-4-phenoxybenzene can be compared with other nitroaromatic compounds such as:
2-Nitro-4-(2-nitroethenyl)phenol: Similar in structure but with an additional nitro group, leading to different reactivity and applications.
1-Fluoro-4-(2-nitroethenyl)benzene: Contains a fluorine atom, which can influence its chemical properties and biological activities.
Properties
CAS No. |
62248-88-8 |
|---|---|
Molecular Formula |
C14H11NO3 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
1-(2-nitroethenyl)-4-phenoxybenzene |
InChI |
InChI=1S/C14H11NO3/c16-15(17)11-10-12-6-8-14(9-7-12)18-13-4-2-1-3-5-13/h1-11H |
InChI Key |
NCOKGFBCWSFFLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


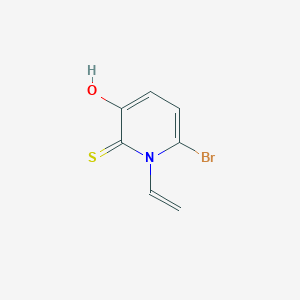
![Ethyl [2-chloro-3-(chlorosulfonyl)phenoxy]acetate](/img/structure/B14559435.png)
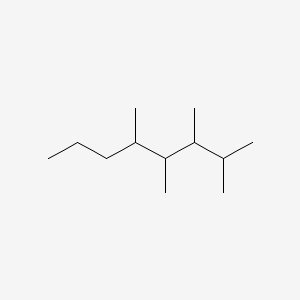
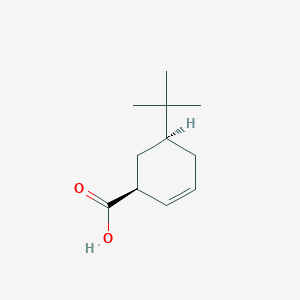
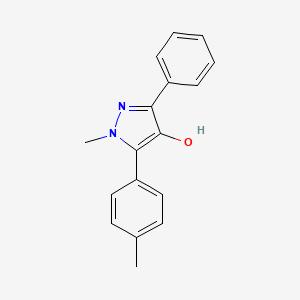
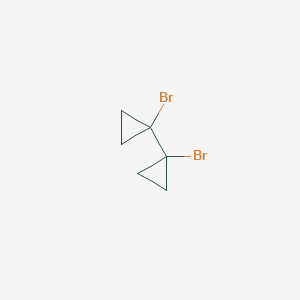
![Acetamide, N-[[2-[(2,5-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14559458.png)
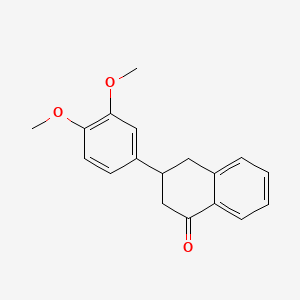
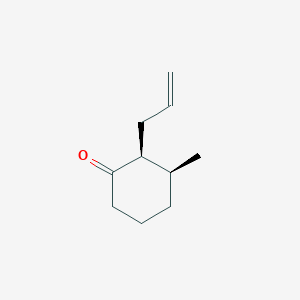
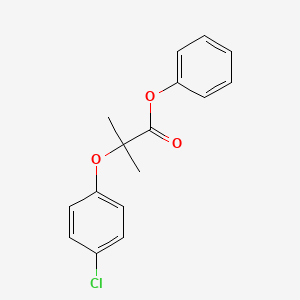
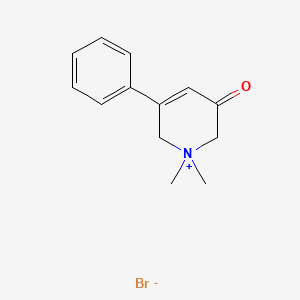
![(4E)-4-[(4-Chlorophenyl)imino]-1-phenylbutane-1,3-dione](/img/structure/B14559481.png)
